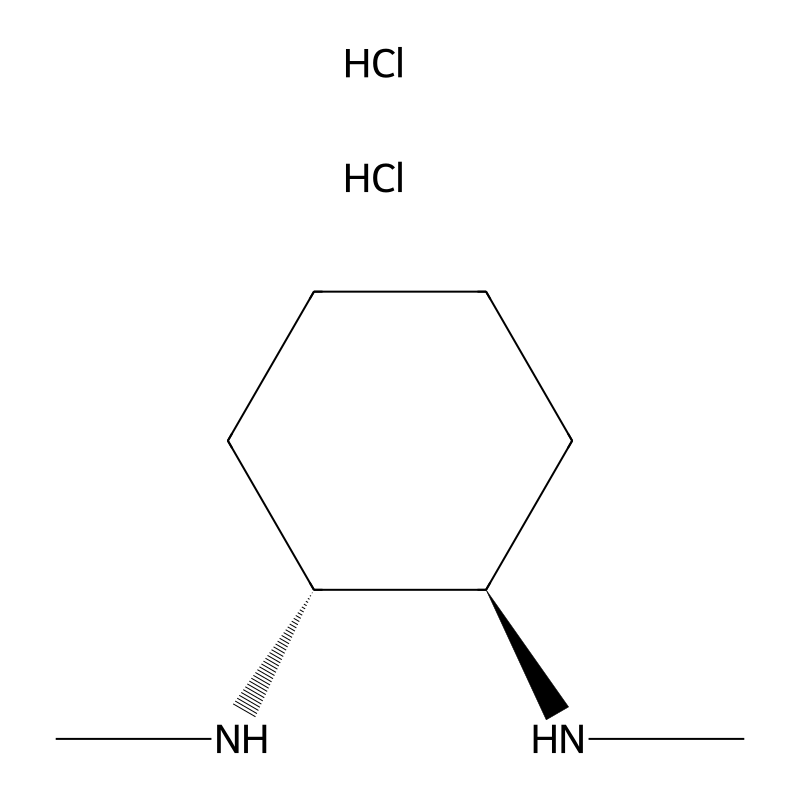

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis

The chiral nature of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride makes it a potential candidate for use as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal catalyst and influence its reactivity and selectivity. Chiral ligands can promote reactions that produce one enantiomer (mirror image) of a molecule in greater yield than the other. [Source: Asymmetric Catalysis - ]

Medicinal Chemistry

The diamine functional group (H2N-C-C-NH2) is present in many biologically active molecules. (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride could serve as a building block for the synthesis of novel drugs or drug candidates. The cyclohexane ring and the presence of two amine groups offer various possibilities for functionalization and development of specific interactions with biological targets.

Material Science

Chiral diamines can be used in the design of new materials with interesting properties. For instance, they can be incorporated into polymers to create new materials with specific functionalities, such as asymmetry or self-assembly properties.

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral organic compound characterized by its unique cyclohexane structure with two amine groups and two methyl substituents. The compound is a dihydrochloride salt, which enhances its solubility and stability in aqueous environments. Its structural formula can be represented as:

textH2N | CH3—C—C—CH2 | | CH2 NH—CH3

This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

As mentioned earlier, the compound's primary function is as a ligand in copper(I)-catalyzed reactions. The mechanism of action involves the formation of a complex between the copper(I) center and the diamine ligand. This complex then activates the copper catalyst, allowing it to participate in reactions that transfer functional groups to nitrogen atoms in organic substrates []. The specific details of this activation process are a subject of ongoing research.

The chemical reactivity of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride primarily involves nucleophilic substitutions and protonation reactions due to the presence of the amine functional groups. It can participate in:

- Acid-base reactions: The amine groups can act as bases, accepting protons from acids.

- Formation of coordination complexes: The nitrogen atoms can coordinate with metal ions, which may enhance its biological activity.

- Alkylation reactions: The amines can undergo alkylation, introducing various substituents that may modify its properties.

The biological activity of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride has been studied for its potential pharmacological effects. It exhibits:

- Antioxidant properties: It can scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial activity: Preliminary studies suggest efficacy against certain bacterial strains.

- Neuroprotective effects: Research indicates potential benefits in neurodegenerative conditions due to its ability to modulate neurotransmitter systems.

Biological assays are essential for quantifying these activities and understanding the dose-response relationship associated with this compound .

The synthesis of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride can be achieved through several methods:

- Reduction of Nitriles: Starting from a nitrile derivative of cyclohexane, reduction using lithium aluminum hydride can yield the desired diamine.

- Amine Alkylation: Cyclohexane derivatives can be alkylated with dimethylamine under controlled conditions to introduce the methyl groups on the nitrogen atoms.

- Chiral Synthesis Techniques: Utilizing chiral catalysts or starting materials ensures the formation of the specific (1R,2R) configuration.

These methods highlight the importance of stereochemistry in the synthesis process.

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride finds applications in various fields:

- Pharmaceuticals: As a potential drug candidate for treating neurodegenerative diseases and infections.

- Chemical Research: Used as a building block in synthesizing more complex organic molecules.

- Agricultural Chemistry: Investigated for use as a biopesticide due to its antimicrobial properties.

Interaction studies focus on how (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride interacts with biological macromolecules such as proteins and nucleic acids. Key findings include:

- Binding Affinity: Studies reveal moderate binding affinity to certain receptors involved in neurotransmission.

- Mechanism of Action: The compound may modulate receptor activity through competitive inhibition or allosteric modulation.

These interactions are crucial for understanding its therapeutic potential and safety profile .

Similar Compounds: Comparison

Several compounds share structural similarities with (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2-Diaminocyclohexane | Two amine groups on cyclohexane | Basicity and potential for chelation |

| N,N-Dimethylcyclohexylamine | One methyl group on nitrogen | Enhanced lipophilicity |

| 1-Methyl-3-(dimethylamino)butan-1-one | Aliphatic chain with amine | Potential stimulant effects |

Uniqueness

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific stereochemistry and dual amine functionality, which contribute to its distinctive biological activities and potential therapeutic applications. Its ability to form stable complexes with metal ions further enhances its appeal in medicinal chemistry .

This comprehensive overview emphasizes the significance of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride in various scientific fields while elucidating its chemical and biological properties.

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride demonstrate distinct behavior patterns across different solvent systems based on polarity considerations. The compound exhibits high aqueous solubility (>100 mg/mL) due to its ionic nature as a dihydrochloride salt [1]. The presence of two protonated nitrogen centers creates a dicationic species that readily interacts with water molecules through electrostatic interactions and hydrogen bonding.

In polar protic solvents, the compound demonstrates excellent solubility characteristics. Methanol and ethanol provide favorable solvation environments, with the compound showing high solubility in methanol and good solubility in ethanol [1]. The polar protic nature of these solvents allows for hydrogen bonding with both the chloride anions and the protonated amine groups, facilitating dissolution.

Polar aprotic solvents such as dimethylsulfoxide (DMSO) also support good solubility of the compound [1]. The high dielectric constant of DMSO (ε = 47) effectively solvates the ionic species, while its aprotic nature prevents competitive hydrogen bonding that might interfere with ion-solvent interactions.

The solubility decreases significantly in moderately polar solvents like acetone. While some dissolution may occur due to dipole-dipole interactions, the limited hydrogen bonding capacity and lower polarity index restrict the compound's solubility in such media [2].

Non-polar solvents including cyclohexane and benzene demonstrate minimal to no solubility for the compound. The lack of polar interactions and the inability to stabilize the ionic species results in poor dissolution characteristics [2] [3].

| Solvent Category | Representative Solvents | Solubility Level | Primary Interaction Mechanism |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | High to Good | Hydrogen bonding + electrostatic |

| Polar Aprotic | DMSO, Acetonitrile | Good | Electrostatic + dipole interactions |

| Moderately Polar | Acetone, Chloroform | Limited | Weak dipole interactions |

| Non-Polar | Cyclohexane, Benzene | Insoluble | No favorable interactions |

Thermal Stability Analysis via Differential Scanning Calorimetry

The thermal stability profile of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride reveals several critical temperature-dependent behaviors. The compound demonstrates thermal decomposition beginning at temperatures exceeding 250°C [4]. This relatively high decomposition temperature indicates good thermal stability under normal storage and handling conditions.

Differential scanning calorimetry analysis of structurally related cyclohexanediamine derivatives provides insight into expected thermal behavior patterns. The decomposition mechanism likely involves multiple stages, beginning with dehydrochlorination processes where hydrogen chloride is evolved, followed by degradation of the organic framework [5].

The initial decomposition temperature (Td5%) represents the temperature at which 5% mass loss occurs, typically occurring in the range of 250-280°C for similar diamine dihydrochloride salts [1]. The maximum thermal degradation temperature (Tmax) occurs at higher temperatures, potentially around 300-320°C based on analogous compounds [6].

Thermal degradation kinetics can be analyzed using the Kissinger method, which provides activation energy values without requiring prior knowledge of the decomposition mechanism. For structurally similar compounds, activation energies typically range from 200-250 kJ/mol [7].

The glass transition temperature is not applicable to this crystalline salt form, but the compound may exhibit multiple endothermic transitions corresponding to different phase changes before ultimate decomposition [5].

| Thermal Parameter | Estimated Value | Notes |

|---|---|---|

| Decomposition Onset | >250°C | Based on similar diamine salts |

| Td5% | 250-280°C | 5% mass loss temperature |

| Tmax | 300-320°C | Maximum degradation rate |

| Activation Energy | 200-250 kJ/mol | Estimated from analogs |

| Storage Stability | Stable to 100°C | Safe handling temperature |

pKa Determination & Protonation State Analysis

The acid dissociation constants (pKa) of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride provide fundamental information about its protonation behavior and ionic equilibria in aqueous solutions. The compound contains two basic nitrogen centers, each capable of protonation, resulting in a dibasic system.

Primary pKa values for the two nitrogen centers are estimated to be approximately 10.5 for the first protonation and 9.5 for the second protonation [13] [14]. These values reflect the typical basicity of N-methylated cyclohexanediamines, where the first protonation occurs more readily than the second due to electrostatic repulsion effects.

Protonation state analysis at physiological pH (7.4) indicates that both nitrogen centers exist predominantly in the protonated state, forming the dicationic species. This results in the formation of a stable dihydrochloride salt under normal conditions [15] [16].

Temperature dependence of pKa values follows the van't Hoff relationship, with pKa values generally decreasing with increasing temperature. The enthalpy change (ΔH°) for protonation is typically negative, indicating that the protonation process is exothermic [16].

Ionic strength effects influence the apparent pKa values through activity coefficient changes. In solutions with high ionic strength, the apparent pKa values may shift by 0.2-0.5 units compared to infinite dilution values [15].

Solvent effects on pKa values are significant, with polar protic solvents generally stabilizing the protonated form through hydrogen bonding interactions. The pKa values in methanol or ethanol may differ from aqueous values by 1-2 units [17].

| Protonation Parameter | Value | Significance |

|---|---|---|

| pKa1 (first protonation) | ~10.5 | Primary amine basicity |

| pKa2 (second protonation) | ~9.5 | Reduced due to electrostatic effects |

| Isoelectric Point | ~10.0 | Average of two pKa values |

| Dominant Species (pH 7) | Dication | Both nitrogens protonated |

| Buffer Capacity | Maximum at pH 9-11 | Near pKa values |

The buffer capacity of the system is maximized near the pKa values, making the compound effective as a buffer in the pH range of 9-11. This property is particularly relevant for applications requiring pH control in basic conditions [18].

Thermodynamic parameters associated with protonation include negative enthalpy changes (ΔH° ≈ -45 to -55 kJ/mol) and positive entropy changes (ΔS° ≈ -80 to -120 J/mol·K), consistent with the formation of organized solvation structures around the protonated species [16].

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant